Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-
Description
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (systematic IUPAC name) is a nitrile-functionalized compound featuring a triethylene glycol monomethyl ether chain attached to the third carbon of the propane backbone. Its structure comprises a nitrile group (-CN) at the first carbon and a hydrophilic oligoethylene glycol chain (-O-(CH₂CH₂O)₃-CH₂CH₂OH) at the third carbon.
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c10-2-1-4-12-6-8-14-9-7-13-5-3-11/h11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXFITZGBVSHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785947 | |
| Record name | 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401612-75-7 | |
| Record name | 3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- can be synthesized through a two-step process :
Reaction of 2-chloroethanol with thionitrile: This step produces 2-(2-chloroethoxy)acetonitrile.
Reaction of 2-(2-chloroethoxy)acetonitrile with ethylene glycol: Under alkaline conditions, this reaction yields 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanenitrile.
Chemical Reactions Analysis
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Scientific Research Applications
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- has several applications in scientific research :
Chemistry: It is used as an intermediate in organic synthesis.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: It is used as a solvent and in the production of various chemicals.
Mechanism of Action
The mechanism of action of propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyethoxy groups can form hydrogen bonds with other molecules .
Comparison with Similar Compounds
Substituent Chain Length and Hydrophilicity
- Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy]- (CAS 10143-54-1): Structure: Shorter chain with two ethoxy units and a terminal hydroxyl group (-O-(CH₂CH₂O)₂-CH₂CH₂OH). Properties: Increased hydrophilicity compared to longer-chain analogs due to the hydroxyl group, enhancing water solubility. Applications may include hydrogels or polar solvent systems . Molecular Formula: C₇H₁₃NO₃ (inferred).
- Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- (Target Compound): Structure: Three ethoxy units with a terminal hydroxyl group (-O-(CH₂CH₂O)₃-CH₂CH₂OH). Properties: Extended chain length improves flexibility and solubility in both aqueous and organic phases. Likely used in polymer precursors or as a surfactant . Molecular Formula: C₉H₁₇NO₄ (calculated molecular weight: ~219.24 g/mol).
- Propanenitrile, 3-[2-(2-butoxyethoxy)ethoxy]- (CAS 35633-48-8): Structure: Two ethoxy units with a terminal butoxy group (-O-(CH₂CH₂O)₂-CH₂CH₂O-C₄H₉). Properties: The butoxy group increases lipophilicity, making this compound suitable for coatings or non-polar solvents. Molecular Formula: C₁₁H₂₁NO₃ (molecular weight: 215.29 g/mol) .
Functional Group Variations
- 3-[2-[2-(Naphthalen-1-ylamino)ethoxy]ethoxy]propiononitrile: Structure: Features a naphthylamino group (-NH-C₁₀H₇) instead of hydroxyl. Higher toxicity risk due to aromatic amines . CAS: 78527-63-4.
Propanenitrile, 3-[2-(5-hexen-2-ynyloxy)ethoxy]- (CAS 106933-31-7) :
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]- is a compound with the molecular formula C7H13NO3 and a molecular weight of 159.1830 g/mol. This organic compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H13NO3
- Molecular Weight : 159.1830 g/mol
- CAS Number : 401612-75-7
The biological activity of propanenitrile is primarily attributed to its functional groups, particularly the nitrile and hydroxyethoxy groups. These groups facilitate interactions with various molecular targets through:
- Nucleophilic Addition : The nitrile group can undergo nucleophilic substitution reactions.
- Hydrogen Bonding : Hydroxyethoxy groups enhance hydrophilicity and enable hydrogen bonding with biological macromolecules.
Biological Activity
Research indicates that propanenitrile exhibits several biological activities:
Inhibition of mTOR Pathway
Recent studies have demonstrated that compounds similar to propanenitrile can inhibit the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism. Specifically:
- mTORC1 Inhibition : Compounds related to propanenitrile have shown strong inhibition of the mTORC1 pathway in various cancer cell lines such as PC3 and HeLa cells .
- Selective Activity : Unlike rapamycin, which inhibits both mTORC1 and mTORC2, certain derivatives of propanenitrile selectively inhibit mTORC1 without affecting mTORC2, suggesting a potential for reduced side effects associated with broader mTOR inhibition .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of propanenitrile on cancer cell lines:
- Cell Viability Assays : High concentrations (50 μM) were found to reduce cell viability significantly, indicating potential as an anti-cancer agent .
- Mechanism of Action in Cancer Cells : The compound appears to downregulate key signaling pathways involved in tumor growth by inhibiting protein synthesis through mTORC1 inhibition.
Case Studies
Several research studies have investigated the biological effects of propanenitrile and its analogs:
Safety Profile
According to PubChem, propanenitrile is classified as hazardous:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A three-step process involves:
Reacting 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base, followed by purification via silica gel chromatography .
Further functionalization with trichloroethyl chloride in dichloromethane and triethylamine .
Final coupling reactions with fluorinated or heterocyclic moieties (e.g., pyrimidine derivatives) under controlled conditions .
- Key Considerations : Reaction temperature (<40°C), anhydrous solvents, and inert atmospheres are critical to prevent hydrolysis of the nitrile group .
Q. How is this compound characterized analytically?
- Methodological Answer :
- LCMS (Liquid Chromatography-Mass Spectrometry) : Used to confirm molecular weight (e.g., m/z 1055 [M+H]+) and purity .
- HPLC (High-Performance Liquid Chromatography) : Retention time analysis (e.g., 0.81–1.00 minutes under SQD-FA05 conditions) ensures reproducibility .
- NMR (Nuclear Magnetic Resonance) : ¹H/¹³C NMR resolves structural features like ethoxy chain connectivity and nitrile group placement (not explicitly in evidence but inferred from synthetic steps) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Ensure fume hoods for reactions releasing volatile byproducts (e.g., hydrogen bromide) .
- Spill Management : Avoid water flushing; collect spills with inert adsorbents and dispose via hazardous waste protocols .
Q. How does the compound’s stability influence storage conditions?
- Methodological Answer :
- Store in airtight containers under nitrogen at 2–8°C to prevent moisture absorption and degradation of the nitrile group .
- Avoid exposure to strong acids/bases, which may hydrolyze the ethoxy chains or nitrile functionality .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Solvent Selection : Replace THF with DMF to enhance solubility of intermediates during coupling reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve nucleophilic substitution efficiency .
- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) for higher recovery of viscous intermediates .
Q. How to resolve contradictions in analytical data (e.g., LCMS vs. HPLC)?
- Methodological Answer :
- Cross-Validation : Pair LCMS with high-resolution MS (HRMS) to confirm molecular ion peaks and rule out matrix interference .
- Column Calibration : Use standardized HPLC columns (C18 or phenyl-hexyl) to minimize retention time variability across batches .
- Degradation Studies : Monitor stability under analytical conditions (e.g., UV exposure in HPLC) to identify decomposition artifacts .
Q. What computational tools predict the compound’s solubility and solvent interactions?
- Methodological Answer :
- QSAR (Quantitative Structure-Activity Relationship) : Predict logP values (~1.2) to guide solvent selection (e.g., ethanol/water mixtures) .
- Molecular Dynamics (MD) Simulations : Model ethoxy chain flexibility and hydrogen bonding with polar solvents (e.g., DMSO) .
- COSMO-RS (Conductor-like Screening Model for Real Solvents) : Estimate solubility parameters for formulation design .
Q. How does structural modification of the ethoxy chain impact biological activity?
- Methodological Answer :
- Chain Length Variation : Shorten ethoxy units to reduce steric hindrance in drug delivery systems (e.g., complexation with hydrophobic APIs) .
- Functional Group Addition : Introduce fluorinated groups (e.g., -CF₃) to enhance blood-brain barrier penetration in CNS-targeted therapies .
- Biological Assays : Use fluorescence polarization to measure binding affinity with model enzymes (e.g., cytochrome P450) .
Q. What strategies mitigate toxicity risks in in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Identify toxic metabolites (e.g., cyanide release from nitrile hydrolysis) using hepatic microsome assays .
- Prodrug Design : Mask the nitrile group with enzymatically cleavable esters to reduce acute toxicity (H302) .
- Dose Escalation Studies : Conduct subchronic toxicity tests in rodent models to establish NOAEL (No Observed Adverse Effect Level) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
